molecular formula C18H18F3NO2 B1221363 Ufenamate CAS No. 67330-25-0

Ufenamate

Número de catálogo B1221363
Número CAS: 67330-25-0
Peso molecular: 337.3 g/mol
Clave InChI: JDLSRXWHEBFHNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Ufenamate has the molecular formula C18H18F3NO2 and a molar mass of 337.342 g·mol−1 . The IUPAC name for Ufenamate is Butyl 2-([3-(trifluoromethyl)phenyl]amino)benzoate .


Physical And Chemical Properties Analysis

Ufenamate has the molecular formula C18H18F3NO2 and a molar mass of 337.342 g·mol−1 . The IUPAC name for Ufenamate is Butyl 2-([3-(trifluoromethyl)phenyl]amino)benzoate .

Aplicaciones Científicas De Investigación

1. Transdermal Therapeutic Systems

Ufenamate is widely studied in the field of transdermal therapeutic systems . It is applied to intact skin to deliver drugs to the systemic circulation . The state of the skin, especially the stratum corneum (SC), which is the main barrier layer of the skin, is important for understanding drug penetration .

2. Treatment of Topical Skin Diseases

Ufenamate is commonly used in dermal applications for treating topical skin diseases . In these cases, the skin at the application site may not be intact due to the underlying disorder .

3. Skin Penetration Studies

The penetration of Ufenamate into the skin has been a subject of extensive research . Studies have found that Ufenamate penetration into intact and stripped skin using a water vehicle was respectively 5 and 10 times higher than that using liquid paraffin .

4. Anti-Inflammatory Applications

Ufenamate is an anthranilic acid-based anti-inflammatory drug developed for skin diseases, such as acute and chronic eczema, contact dermatitis, diaper dermatitis, miliaria, and atopic dermatitis .

5. Study of Skin Conditions

Research has been conducted to clarify the effect of skin condition on skin penetration of the very high lipophilic drug, Ufenamate . It was found that delipidization of SC decreased the penetration of Ufenamate significantly with both liquid paraffin and water .

6. Vehicle Selection for Drug Delivery

Studies have shown that Ufenamate is freely soluble in oil and insoluble in water; thus, activity in water is higher than that in liquid paraffin . Therefore, it is useful to use a water-based vehicle for both intact sites and those with defective stratum corneum (SC) .

Safety And Hazards

Ufenamate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

The market for Ufenamate is expected to witness significant growth in the coming years. The increasing prevalence of osteoarthritis, coupled with the rising geriatric population, is driving the demand for effective pain management medications like Ufenamate . Additionally, advancements in drug delivery systems are also playing a significant role in driving the growth of the Ufenamate market .

Propiedades

IUPAC Name

butyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-14)18(19,20)21/h4-10,12,22H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLSRXWHEBFHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867269
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ufenamate

CAS RN

67330-25-0
Record name Ufenamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67330-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ufenamate [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067330250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl flufenamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butyl 2-{[3-(trifluoromethyl)phenyl]amino}benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UFENAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z7O7C1SLZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In anhydrous dimethyl formamide was dissolved 3.2 g. of potassium salt of N-(3-trifluoromethylphenyl)anthranilic acid. To the solution was added 5.0 g. of n-butyl bromide. The mixture was heated at 100°-120° C. for 5 hrs. while stirring. The precipitated potassium bromide was taken out by filtration. The filtrate was concentrated and the residue obtained was distilled to obtain 3.1 g. of light yellow liquid having a boiling point of 190°-192° C. (5 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ufenamate
Reactant of Route 2
Reactant of Route 2
Ufenamate
Reactant of Route 3
Reactant of Route 3
Ufenamate
Reactant of Route 4
Reactant of Route 4
Ufenamate
Reactant of Route 5
Reactant of Route 5
Ufenamate
Reactant of Route 6
Reactant of Route 6
Ufenamate

Citations

For This Compound
43
Citations
H Iino, M Fujii, M Fujino, S Kohara… - Biological and …, 2017 - jstage.jst.go.jp
… The amounts of ufenamate and IPM in the stratum corneum (SC), epidermis, and … of ufenamate from liquid oils were significantly higher than those from WP; the amounts of ufenamate …
Number of citations: 9 www.jstage.jst.go.jp
H Iino, M Fujii, M Fujino, N Koizumi… - Biological and …, 2015 - jstage.jst.go.jp
The purpose of this study was to clarify the effect of skin condition on skin penetration of the very high lipophilic drug, ufenamate (UF). UF was applied to stripped or delipidized skin …
Number of citations: 2 www.jstage.jst.go.jp
…, IT Acid, I Farnesil, T Acid, ISH Ufenamate… - plos.figshare.com
… Ufenamate Isopropylantipyrine …
Number of citations: 2 plos.figshare.com
M NATSUAKI - Environmental Dermatology, 2000 - jglobal.jst.go.jp
… Ufenamate About Ufenamate … Search "Ufenamate" …
Number of citations: 10 jglobal.jst.go.jp
Y Uwai, R Taniguchi, H Motohashi, H Saito… - Drug metabolism and …, 2004 - jstage.jst.go.jp
… uptake by both transporters was signiˆcantly inhibited by both loxoprofen and the trans-OH metabolite similar to other NSAIDs such as ibuprofen, indomethacin, ‰ufenamate and …
Number of citations: 95 www.jstage.jst.go.jp
T Li, Y Xin, D Liu, J Sun, J Li, Y Zhang… - Infectious Microbes & …, 2023 - journals.lww.com
Lyme disease (LD) is a tick-transmitted infection caused by Borrelia burgdorferi sensu lato species, which include B. burgdorferi, Borrelia afzelii and Borrelia garinii. The majority of …
Number of citations: 3 journals.lww.com
Y Gao, J Nie, Y Li, G Liao, Y Huo, XQ Hu - ChemCatChem, 2020 - Wiley Online Library
… For example, Mefenamic acid, Meclofenamates and Ufenamate possess good analgesic, anti-inflammatory and antipyretic activities (Figure 1).11 In addition, they are also precursors to …
P Prasher, M Sharma - gs-9973inhibitor.com
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and …
Number of citations: 0 gs-9973inhibitor.com
K Matsuzaki, K Okuyama, E Tokunaga, N Saito… - Organic …, 2015 - ACS Publications
… We succeeded in synthesizing a medicinally attractive SF 5 -analogue of the anti-inflammatory agent ufenamate in 97% yield under the same conditions (Scheme 6). …
Number of citations: 54 pubs.acs.org
Y Wang, M Fan, H Wang, Y You, C Wei, M Liu, A Luo… - Medicine, 2022 - journals.lww.com
… otone OR tanderil OR piketoprofen OR calmatel OR triparsean OR piroxicam OR feldene OR pranoprofen OR oftalar OR pranox OR suxibuzone OR danilon OR flamilon OR ufenamate …
Number of citations: 1 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.